molecular formula C7H8BrClN2O B13098743 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride

2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride

Cat. No.: B13098743
M. Wt: 251.51 g/mol
InChI Key: JXBMVXFFWIHDTF-UHFFFAOYSA-N
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Description

2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is a halogenated amino ketone derivative featuring a pyridine ring substituted with a bromine atom at the 6-position and an amino ketone functional group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications. The bromine atom on the pyridine ring likely influences electronic properties, reactivity, and intermolecular interactions, distinguishing it from other derivatives.

Properties

Molecular Formula

C7H8BrClN2O

Molecular Weight

251.51 g/mol

IUPAC Name

2-amino-1-(6-bromopyridin-3-yl)ethanone;hydrochloride

InChI

InChI=1S/C7H7BrN2O.ClH/c8-7-2-1-5(4-10-7)6(11)3-9;/h1-2,4H,3,9H2;1H

InChI Key

JXBMVXFFWIHDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CN)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride can be achieved through several methods. One common approach involves the bromination of 2-acetylpyridine, followed by amination. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom at the desired position on the pyridine ring. The subsequent amination step can be carried out using ammonia or an amine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and amination reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohols. Substitution reactions result in the replacement of the bromine atom with the nucleophile .

Scientific Research Applications

2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The bromine atom and the amino group play crucial roles in binding to the active site of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Aromatic Ring Type Substituents Molecular Weight (g/mol)* Salt Form Key Applications/Properties
2-Amino-1-(6-bromopyridin-3-yl)ethanone HCl Not provided Pyridine 6-Bromo ~251.5 (calculated) Hydrochloride Pharmaceutical intermediate, halogen-directed reactivity
2-Amino-1-(6-methoxypyridin-3-yl)ethanone HCl 2771136-26-4 Pyridine 6-Methoxy ~243.7 (calculated) Hydrochloride Enhanced solubility, potential CNS activity
bk-2C-B (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone HCl) Not provided Phenyl 4-Bromo, 2,5-dimethoxy ~338.2 (calculated) Hydrochloride Psychoactive substance; pyrolysis yields brominated byproducts
2-Amino-1-(2-hydroxyphenyl)ethanone HCl 72481-17-5 Phenyl 2-Hydroxy 151.17 Hydrochloride Synthetic intermediate for hydroxyacetophenones
2-Bromo-1-(6-chloropyridin-3-yl)ethanone 5875-78-5 Pyridine 6-Chloro, 2-Bromo 234.5 None Halogen-rich scaffold for cross-coupling reactions

*Calculated molecular weights are based on formula; experimental data may vary.

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves aqueous solubility compared to freebase analogs, critical for pharmaceutical formulation. For example, norfenefrine hydrochloride (a related amino ethanol derivative) is used as a reference standard in drug impurity profiling .
  • Reactivity: The bromine atom on the pyridine ring enhances electrophilicity, making the compound a candidate for nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions.
  • Thermal Stability : Pyrolysis studies of bk-2C-B (a phenyl-substituted analog) reveal decomposition into brominated aromatic fragments, suggesting that the 6-bromopyridin-3-yl derivative may exhibit similar thermal lability under high temperatures .

Biological Activity

2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article provides a detailed overview of its properties, mechanisms of action, and potential applications based on recent studies.

  • Molecular Formula: C_8H_8BrN_2O·HCl
  • Molecular Weight: 251.51 g/mol
  • Structure: The compound features a pyridine ring substituted with an amino group and a bromine atom, which enhances its reactivity and solubility in aqueous environments due to the hydrochloride form.

Mechanisms of Biological Activity

Research indicates that 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride can interact with various biological targets, potentially leading to the formation of reactive intermediates that affect the function of biological molecules. Its unique functional groups allow it to participate in a range of biochemical reactions, making it a valuable compound for drug development.

Key Mechanisms:

  • Enzyme Inhibition: Derivatives of this compound have shown improved inhibition compared to established drugs such as acarbose, suggesting its potential as an antidiabetic agent.
  • Antimicrobial Properties: Preliminary studies indicate that the compound exhibits antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.

Antimicrobial Activity

A study examined the antimicrobial efficacy of various pyridine derivatives, including 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Bacillus subtilis0.0250

These results indicate that the compound possesses substantial antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The structural modifications of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride have been explored to optimize its biological activity. A comparative analysis with similar compounds revealed that variations in substituents significantly influence antimicrobial efficacy:

Compound NameMolecular FormulaNotable Features
5-Acetyl-2-bromopyridineC_8H_8BrN_OContains an acetyl group
1-(6-Bromopyridin-3-yl)ethanolC_8H_9BrN_OFeatures a hydroxyl group
1-(2-Amino-6-bromopyridin-3-YL)ethanoneC_8H_9BrN_2OSimilar structure but different functional group positioning

This table illustrates how structural variations can lead to differences in biological activity, emphasizing the importance of SAR studies in drug design.

Applications and Future Directions

The promising biological activities of 2-Amino-1-(6-bromopyridin-3-yl)ethanone hydrochloride suggest several potential applications:

  • Drug Development: Its ability to inhibit key enzymes positions it as a candidate for developing new treatments for diabetes and other metabolic disorders.
  • Antimicrobial Agents: Given its efficacy against various bacterial strains, further research could lead to the formulation of new antibiotics.
  • Biochemical Reagents: The compound's reactivity makes it suitable for use as a biochemical reagent in synthetic chemistry.

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